REACTION_CXSMILES
|
[CH2:1]([C:3]1[CH:4]=[C:5]([CH:9]=[CH2:10])[CH:6]=[CH:7][CH:8]=1)[CH3:2].B#B.[Br:13]Br.C[O-].[Na+]>O1CCCC1.CO>[Br:13][CH2:10][CH2:9][C:5]1[CH:6]=[CH:7][CH:8]=[C:3]([CH2:1][CH3:2])[CH:4]=1 |f:3.4|
|
Name
|
|
Quantity
|
1.45 g
|
Type
|
reactant
|
Smiles
|
C(C)C=1C=C(C=CC1)C=C
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
B#B
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0.1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to destroy excess diborane
|
Type
|
CUSTOM
|
Details
|
via separate syringes at such a rate that a pale yellow coloration
|
Type
|
TEMPERATURE
|
Details
|
was always maintained
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was partitioned between aqueous saturated potassium carbonate solution and hexane
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer was extracted with dichloromethane
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined extracts were dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford the crude product
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica column chromatography
|
Type
|
WASH
|
Details
|
eluting with hexane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrCCC1=CC(=CC=C1)CC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 640 mg | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 27.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |